Benzyl-cyclobutyl-amine hydrochloride

Beschreibung

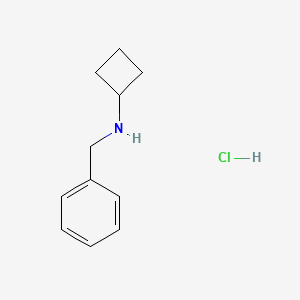

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

N-benzylcyclobutanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-2-5-10(6-3-1)9-12-11-7-4-8-11;/h1-3,5-6,11-12H,4,7-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWHWFPCTEMNQNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674186 | |

| Record name | N-Benzylcyclobutanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120218-46-4 | |

| Record name | Benzenemethanamine, N-cyclobutyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120218-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzylcyclobutanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for Benzyl Cyclobutyl Amine Hydrochloride

Diverse Synthetic Pathways to the Benzyl-cyclobutyl-amine Core

The construction of the N-benzylcyclobutylamine scaffold can be approached through several convergent strategies. These routes typically involve either the initial formation of the cyclobutane (B1203170) ring followed by amination and benzylation, or the direct incorporation of the benzylamino moiety onto a cyclobutane precursor.

Cyclobutane Ring Formation Strategies in the Synthesis of the Compound

The inherent ring strain of the cyclobutane system, approximately 26 kcal/mol, presents a significant synthetic challenge, yet this strain also makes it a valuable and versatile synthon in organic synthesis. nih.gov The formation of the cyclobutyl core is a critical step, with methodologies broadly categorized into strain-release reactions and cycloaddition approaches.

Strain-release amination has emerged as a powerful technique for the direct installation of cyclobutyl groups onto amines. nih.govnih.gov This method harnesses the high potential energy of heavily strained molecules like bicyclo[1.1.0]butanes.

One approach involves the use of phenylsulfonyl-substituted bicyclobutanes. These reagents are rendered bench-stable by the arylsulfonyl group, which also activates the strained central C-C bond for nucleophilic attack. nih.gov While early examples required high temperatures (140 °C) and the use of the amine as the solvent, recent advancements have led to milder reaction conditions. nih.govacs.org For instance, the use of arylsulfones with electron-withdrawing substituents, coupled with an additive like lithium chloride (LiCl), can significantly accelerate the amination process. nih.gov This allows for the use of the amine as the limiting reagent, a crucial factor in complex molecule synthesis. The reaction proceeds via the nucleophilic addition of an amine to the activated bicyclobutane, followed by the reductive removal of the sulfonyl group, which can often be accomplished in the same pot using reagents like magnesium in methanol (B129727). nih.gov This strategy provides a direct route to N-substituted cyclobutylamines.

A hypothetical application to the synthesis of the benzyl-cyclobutyl-amine core could involve the direct reaction of benzylamine (B48309) with an activated bicyclobutane derivative.

Table 1: Illustrative Conditions for Strain-Release Amination

| Reagent | Amine | Conditions | Notes |

|---|---|---|---|

| Phenylsulfonyl-bicyclobutane | Benzylamine (as solvent) | 140 °C | Early proof-of-concept. nih.govacs.org |

| Substituted Phenylsulfonyl-bicyclobutane + LiCl | Generic Amine | Mild conditions, Amine as limiting reagent | Arylsulfonyl group can be removed reductively post-amination. nih.gov |

[2+2] Cycloaddition reactions are a cornerstone of cyclobutane synthesis, providing a direct method for constructing the four-membered ring from two two-atom components. nih.govkib.ac.cn These reactions can be initiated photochemically or catalyzed by transition metals.

Photochemical [2+2] cycloadditions are widely used and typically involve the reaction of an alkene with another unsaturated substrate, such as another alkene or an enone, upon irradiation. researchgate.netacs.org For the synthesis of a precursor to benzyl-cyclobutyl-amine, a key intermediate would be cyclobutanone (B123998). Cyclobutanone can be synthesized via the [2+2] cycloaddition of ketene (B1206846) or a ketene equivalent with ethylene. nih.gov The resulting cyclobutanone is a versatile intermediate that can be readily converted to the target amine.

Transition-metal-catalyzed [2+2] cycloadditions offer an alternative under thermal conditions, often with improved control over regio- and stereoselectivity. nih.gov While diverse in their scope, the ultimate goal for this specific synthesis would be the generation of a cyclobutane ring that is either a ketone or can be easily converted into one. For example, the cycloaddition of allenes with alkenes can produce methylenecyclobutanes, which could potentially be oxidized to cyclobutanones. nih.gov

Table 2: Cycloaddition Strategies for Cyclobutane Precursors

| Reaction Type | Substrates | Conditions | Product |

|---|---|---|---|

| Photochemical [2+2] Cycloaddition | Ketene + Ethylene | Photochemical (hv) | Cyclobutanone nih.gov |

| Photochemical [2+2] Cycloaddition | Enone + Alkene | Visible light, photocatalyst (e.g., Ru(bpy)₃²⁺) | Substituted Cyclobutane acs.org |

Introduction of the Benzylamine Moiety

Once the cyclobutane core, typically as cyclobutanone or cyclobutylamine (B51885), is established, the benzyl (B1604629) group must be introduced. The two primary methods for this transformation are reductive amination and nucleophilic substitution.

Reductive amination is a highly efficient and widely used one-pot method for synthesizing amines from carbonyl compounds. byu.edumasterorganicchemistry.com This process involves the initial condensation of a ketone or aldehyde with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. youtube.com

For the synthesis of N-benzylcyclobutylamine, the most direct approach is the reductive amination of cyclobutanone with benzylamine. A variety of reducing agents can be employed, each with specific advantages. Sodium cyanoborohydride (NaBH₃CN) is a classic choice because it is mild enough to selectively reduce the iminium ion in the presence of the starting ketone. masterorganicchemistry.com Another common and often preferred reagent is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is less toxic than NaBH₃CN and highly effective. masterorganicchemistry.com Alternatively, catalytic hydrogenation using transition metal catalysts such as palladium, platinum, or gold can be employed. d-nb.inforesearchgate.net For instance, gold catalysts supported on metal oxides like TiO₂ have shown high efficacy in the reductive amination of cyclic ketones with benzylamine, achieving high yields under hydrogen pressure. d-nb.inforesearchgate.net

The general mechanism involves the nucleophilic attack of benzylamine on the carbonyl carbon of cyclobutanone, followed by dehydration to form the N-benzylcyclobutyl iminium ion. This intermediate is then readily reduced by the hydride reagent or catalytic hydrogenation to yield the final N-benzylcyclobutylamine. youtube.com The free base can then be treated with hydrochloric acid to precipitate the desired hydrochloride salt.

Table 3: Reagents for Reductive Amination of Cyclobutanone with Benzylamine

| Reducing Agent | Solvent | Catalyst (if applicable) | Typical Yields (Analogous Reactions) |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Mild acid (e.g., pH ~5) | Good to excellent masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) or Tetrahydrofuran (THF) | Acetic Acid (AcOH) | Good to excellent masterorganicchemistry.com |

| H₂ | Toluene | Au/TiO₂ or Au/CeO₂/TiO₂ | 72-79% d-nb.inforesearchgate.net |

An alternative strategy involves the N-alkylation of cyclobutylamine with a benzylating agent. This is a classic nucleophilic substitution reaction where the nitrogen atom of cyclobutylamine acts as the nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide or a related derivative. organic-chemistry.org

The reaction is typically carried out by treating cyclobutylamine with benzyl chloride or benzyl bromide in the presence of a base. rsc.org The base, such as triethylamine (B128534) or potassium carbonate, is necessary to neutralize the hydrohalic acid (HCl or HBr) formed as a byproduct, preventing the protonation of the starting amine which would render it non-nucleophilic. The reaction is generally performed in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF). A significant challenge with this method is the potential for over-alkylation, where the initially formed secondary amine (N-benzylcyclobutylamine) reacts further with the benzyl halide to form a tertiary amine (N,N-dibenzylcyclobutylamine). masterorganicchemistry.com This can often be mitigated by using an excess of the starting cyclobutylamine relative to the benzyl halide.

Once the N-benzylcyclobutylamine free base is synthesized and purified, it is converted to the hydrochloride salt by treatment with a solution of hydrogen chloride in a suitable solvent, such as diethyl ether or isopropanol (B130326), which typically induces precipitation of the salt.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Benzyl-cyclobutyl-amine hydrochloride |

| N-benzylcyclobutylamine |

| Cyclobutanone |

| Benzylamine |

| Cyclobutylamine |

| Phenylsulfonyl-bicyclobutane |

| Bicyclo[1.1.0]butane |

| [1.1.1]Propellane |

| Ethylene |

| Ketene |

| Methylenecyclobutane |

| Benzyl chloride |

| Benzyl bromide |

| N,N-dibenzylcyclobutylamine |

| Sodium cyanoborohydride |

| Sodium triacetoxyborohydride |

| Triethylamine |

| Potassium carbonate |

| Lithium chloride |

Hydrochloride Salt Formation and Crystallization Techniques

The final step in the synthesis of many amine-containing active pharmaceutical ingredients is the formation of a stable, crystalline salt. For benzyl-cyclobutyl-amine, conversion to its hydrochloride salt facilitates isolation, purification, and handling. youtube.com

The formation of this compound is a classic acid-base reaction. The lone pair of electrons on the nitrogen atom of the secondary amine acts as a base, readily reacting with a strong acid like hydrochloric acid (HCl). youtube.com This reaction protonates the amine, forming an ammonium (B1175870) salt which is ionic in nature. youtube.com

Several methods can be employed to achieve this transformation:

Using Gaseous Hydrogen Chloride: Bubbling dry hydrogen chloride gas through a solution of the freebase amine dissolved in a non-polar solvent is a common method. The resulting hydrochloride salt, being insoluble in the non-polar medium, precipitates out of the solution and can be collected by filtration.

Addition of Concentrated Hydrochloric Acid: Treating the amine with concentrated hydrochloric acid, often in a suitable solvent, will also yield the hydrochloride salt. Subsequent cooling of the solution can induce crystallization.

In Situ Generation of HCl: Another approach involves the in situ generation of HCl. This can be achieved by reacting a reagent like thionyl chloride or a trialkylsilyl chloride with a protic solvent such as an alcohol. This method allows for a more controlled addition of HCl.

The choice of method depends on the scale of the reaction, the desired purity, and the specific properties of the amine.

Crystallization is a critical step for the purification of this compound. The process relies on the principle that the solubility of a solid in a solvent is dependent on temperature. By dissolving the compound in a hot solvent and then allowing it to cool, the compound will crystallize out, leaving impurities behind in the solution.

Key parameters that are optimized during crystallization include:

Solvent Selection: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. For amine hydrochlorides, alcohols such as ethanol (B145695) or isopropanol are often effective. Mixtures of solvents can also be used to fine-tune the solubility characteristics.

Temperature Gradient: A slow and controlled cooling process generally leads to the formation of larger, more well-defined crystals, which are typically of higher purity. Rapid cooling can trap impurities within the crystal lattice.

Concentration: The concentration of the solute in the solvent is also a critical factor. A supersaturated solution is required for crystallization to occur, but a solution that is too concentrated can lead to rapid precipitation and the inclusion of impurities.

Table 1: Illustrative Crystallization Parameters for Secondary Amine Hydrochlorides

| Solvent System | Temperature Profile | Expected Outcome |

| Isopropanol | Dissolve at reflux, cool slowly to room temperature, then to 0-5 °C | Formation of well-defined crystals, improved purity |

| Ethanol/Ether | Dissolve in minimal hot ethanol, add ether until turbidity, then cool | Induction of crystallization for more soluble salts |

| Acetonitrile | Dissolve at elevated temperature, slow evaporation at room temperature | Growth of single crystals suitable for X-ray diffraction |

Retrosynthetic Analysis of this compound

Retrosynthesis is a powerful tool for planning the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials.

The most logical disconnection for benzyl-cyclobutyl-amine is at the carbon-nitrogen bond of the secondary amine. This is a common and effective strategy in the retrosynthesis of amines. youtube.com This disconnection simplifies the target molecule into two key synthons: a benzylamine synthon and a cyclobutyl synthon.

This retrosynthetic step points to a forward synthesis involving the formation of the C-N bond. A highly effective and widely used method for this transformation is reductive amination . masterorganicchemistry.com In this forward reaction, cyclobutanone is reacted with benzylamine to form an intermediate imine (or iminium ion), which is then reduced in situ to the desired secondary amine. masterorganicchemistry.comyoutube.com

The primary synthetic intermediates identified through retrosynthetic analysis are benzylamine and cyclobutanone. These are both readily available starting materials.

In more advanced synthetic strategies, these intermediates could be further elaborated or substituted to introduce additional functionality into the final molecule, should that be required for other applications. For example:

Substituted Benzylamines: A variety of substituted benzylamines can be used in the reductive amination step to introduce different functional groups onto the aromatic ring. These can be prepared from the corresponding substituted benzonitriles or benzaldehydes.

Functionalized Cyclobutanones: The cyclobutane ring can be functionalized prior to the reductive amination. For instance, 3-substituted cyclobutanones can be used to generate products with substitution on the cyclobutane ring.

Pre-formed Cyclobutylamines: In an alternative synthetic route, a pre-formed cyclobutylamine could be reacted with a benzyl halide or another electrophilic benzyl source.

Catalytic Approaches in the Synthesis of this compound Precursors

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and sustainability. The construction of precursors to this compound is no exception, with both transition metal catalysis and organocatalysis playing pivotal roles.

Transition Metal Catalysis for C-N Bond Formation

The formation of the carbon-nitrogen (C-N) bond is a cornerstone of amine synthesis. Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful tools for this purpose. tcichemicals.com These reactions typically involve a palladium, nickel, or copper catalyst to couple an amine with an aryl or alkyl halide (or pseudohalide). nih.govnih.gov In the context of synthesizing precursors, one could envision the coupling of cyclobutylamine with a benzyl halide or the coupling of benzylamine with a functionalized cyclobutyl halide.

Recent advancements have also focused on the direct C-H amination, which avoids the pre-functionalization of the coupling partners. calstate.edu For instance, palladium-catalyzed C(sp³)–H arylation has been explored for the functionalization of aminocyclobutane, using a transient directing group strategy to form γ-aryl aminocyclobutanes. calstate.edu Furthermore, copper and iron complexes have been investigated for C-H to C-N bond formation, offering more sustainable and cost-effective alternatives to palladium. mdpi.com

Table 3: Transition Metal-Catalyzed C-N Bond Forming Reactions Relevant to Amine Synthesis This table summarizes various transition metal-catalyzed reactions that can be applied to the synthesis of amine precursors.

| Reaction Type | Catalyst System | Coupling Partners | Key Features | Reference |

| Buchwald-Hartwig Amination | Pd or Ni complexes with phosphine (B1218219) ligands | Amine + Aryl/Alkyl Halide | Broad substrate scope, high efficiency. | tcichemicals.com |

| C(sp³)-H Arylation | Pd(OAc)₂, transient directing group | Aminocyclobutane + Aryl Halide | Direct functionalization of C-H bonds. | calstate.edu |

| Ullmann Condensation | Cu(I) salts/complexes | Amine + Aryl Halide | Often used for electron-deficient aryl halides. | mdpi.com |

Organocatalytic Methods for Cyclobutane Functionalization

Organocatalysis, which utilizes small organic molecules as catalysts, has become a major pillar of asymmetric synthesis, offering a complementary approach to metal-based catalysis. youtube.comyoutube.com In the synthesis of functionalized cyclobutane precursors, organocatalysis can be employed to introduce stereocenters and functional groups with high enantioselectivity.

For example, secondary amine catalysts, such as proline and its derivatives, can catalyze the asymmetric functionalization of aldehydes and ketones. nih.gov A potential strategy for a precursor to benzyl-cyclobutyl-amine could involve an organocatalytic Michael addition to a cyclobutene-containing α,β-unsaturated aldehyde, followed by further transformations. nih.gov Similarly, N-heterocyclic carbenes (NHCs) have been used to catalyze a variety of reactions, including intramolecular benzoin (B196080) reactions to form functionalized cyclopentanones, which could potentially be adapted to cyclobutane systems or serve as precursors that undergo ring contraction. nih.gov These methods allow for the construction of chiral, densely functionalized cyclobutane rings that can then be converted to the desired amine.

Table 4: Organocatalytic Reactions for the Functionalization of Cyclic Scaffolds This table highlights organocatalytic methods that can be used to prepare functionalized cyclic precursors for amine synthesis.

| Catalyst Type | Reaction | Substrates | Product Type | Reference |

| Secondary Amines (e.g., Proline) | Asymmetric Michael Addition | 1,3-Dicarbonyls + α,β-Unsaturated Aldehydes | Functionalized Cyclopentanones | nih.gov |

| N-Heterocyclic Carbenes (NHCs) | Intramolecular Crossed Benzoin | Diketones and β-ketoesters | α-Hydroxycyclopentanones | nih.gov |

Advanced Spectroscopic and Structural Elucidation of Benzyl Cyclobutyl Amine Hydrochloride Architectures

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Although a specific crystal structure for Benzyl-cyclobutyl-amine hydrochloride has not been publicly reported, we can predict its key structural features based on the analysis of analogous amine hydrochloride salts.

Determination of Absolute and Relative Stereochemistry

Benzyl-cyclobutyl-amine possesses a chiral center at the carbon atom of the cyclobutyl ring that is attached to the amino group. Therefore, the compound can exist as a pair of enantiomers, (R)- and (S)-Benzyl-cyclobutyl-amine. The hydrochloride salt of a racemic mixture would crystallize in a centrosymmetric space group, containing both enantiomers in equal proportions.

Should the compound be resolved into a single enantiomer, its absolute stereochemistry could be unequivocally determined using single-crystal X-ray diffraction, typically by the anomalous dispersion method. The relative stereochemistry between the benzyl (B1604629) and cyclobutyl groups is fixed by the covalent bonding.

Analysis of Supramolecular Interactions in the Solid State (e.g., Hydrogen Bonding Networks, Crystal Packing)

In the solid state, this compound is expected to form an extensive network of intermolecular interactions. As a secondary amine hydrochloride, the protonated amino group (N-H) and the chloride anion (Cl⁻) are the primary sites for strong hydrogen bonding. cdnsciencepub.comresearchgate.netresearchgate.netrsc.orgmdpi-res.comrsc.org

Furthermore, weaker C-H···π interactions between the alkyl protons of the cyclobutyl ring and the aromatic ring of the benzyl group of neighboring molecules could also contribute to the stability of the crystal lattice. The packing of the molecules will be influenced by a combination of these hydrogen bonds and van der Waals forces to achieve the most thermodynamically stable arrangement. rsc.org

Conformational Preferences in the Crystalline Phase

The conformation of the Benzyl-cyclobutyl-amine cation in the solid state will be a result of minimizing intramolecular strain and maximizing favorable intermolecular interactions. The cyclobutyl ring itself is not planar and typically adopts a puckered conformation to relieve ring strain. The degree of puckering and the orientation of the benzyl and amino groups will be influenced by the crystal packing forces.

The orientation of the benzyl group relative to the cyclobutyl ring will be a key conformational feature. It is likely that the molecule will adopt a conformation that minimizes steric hindrance between the two moieties.

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural and Mechanistic Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution. For this compound, NMR studies would provide detailed information on its stereochemistry and conformational equilibria. chemicalbook.comresearchgate.netrsc.orgresearchgate.netdocbrown.infonih.govyoutube.com

Elucidation of Complex Spin Systems and Stereochemical Assignment

The ¹H and ¹³C NMR spectra of this compound would exhibit characteristic signals for the benzyl and cyclobutyl groups. The aromatic protons of the benzyl group would appear as a multiplet in the downfield region of the ¹H NMR spectrum. The benzylic CH₂ protons would likely appear as a singlet or a pair of doublets if they are diastereotopic.

The protons on the cyclobutyl ring would present a complex spin system due to their differing chemical environments and spin-spin coupling. The analysis of these coupling constants, often with the aid of two-dimensional NMR techniques like COSY and HSQC, would be crucial for assigning the signals to specific protons and determining their relative stereochemistry. The chemical shifts of the cyclobutyl protons and carbons would be indicative of the ring's conformation.

Dynamic NMR Studies of Conformational Equilibria within the Cyclobutyl Ring

The cyclobutyl ring is known to undergo a dynamic process called ring-flipping, where it interconverts between two puckered conformations. wikipedia.org This process can be studied using dynamic NMR spectroscopy by monitoring the changes in the NMR spectrum as a function of temperature. youtube.comucl.ac.uk

Isotopic Labeling Studies for Reaction Mechanism Probing

Isotopic labeling is a powerful technique to trace the pathways of atoms through chemical reactions, providing invaluable insights into reaction mechanisms. wikipedia.org By substituting an atom with its heavier, stable isotope (e.g., deuterium (B1214612) (²H or D) for hydrogen, carbon-13 for carbon-12, or nitrogen-15 (B135050) for nitrogen-14), researchers can follow the labeled atom's trajectory from reactants to products. wikipedia.orgthieme-connect.de This method is particularly instrumental in elucidating the mechanisms of amine synthesis, such as the formation of Benzyl-cyclobutyl-amine.

The synthesis of Benzyl-cyclobutyl-amine, a secondary amine, can be achieved through various methods, with reductive amination being a common and efficient pathway. In a typical reductive amination, cyclobutanone (B123998) would react with benzylamine (B48309) to form an imine or iminium ion intermediate, which is then reduced to the final amine product. Isotopic labeling can be employed to clarify the finer details of this transformation.

For instance, to probe the hydride transfer step in the reduction of the imine intermediate, a deuterium-labeled reducing agent like sodium borodeuteride (NaBD₄) can be used. If the deuterium atom is found exclusively on the carbon atom adjacent to the nitrogen in the resulting this compound, it provides strong evidence for a direct hydride (or deuteride) transfer to the imine carbon.

Conversely, performing the reaction in a deuterated solvent, such as deuterated methanol (B129727) (CH₃OD), can reveal information about proton exchange processes. youtube.com If deuterium is incorporated into the N-H position of the amine, it indicates that the solvent participates in the protonation-deprotonation equilibria of the amine group. youtube.com

Nitrogen-15 labeling of the benzylamine reactant (¹⁵N-benzylamine) could also be used to confirm that the nitrogen atom in the final product originates from the starting amine and to track its path through any potential intermediates. nih.govresearchgate.net Such studies are crucial for distinguishing between different proposed mechanistic pathways, for example, a direct reduction versus a pathway involving solvent-mediated hydrogen transfer. technion.ac.il

While specific isotopic labeling studies on the synthesis of this compound are not prevalent in the literature, the principles derived from studies on other amine syntheses are directly applicable. researchgate.netresearchgate.netacs.org These techniques allow for a detailed, molecular-level understanding of the reaction, which is essential for optimizing reaction conditions and extending the methodology to other substrates. youtube.com

Vibrational Spectroscopy (IR, Raman) for Conformational and Electronic Structure

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for the structural characterization of molecules. It probes the quantized vibrational energy levels of a molecule, which are highly sensitive to its geometry, bonding, and intermolecular interactions. For this compound, these techniques provide a detailed fingerprint of its molecular architecture.

The total number of vibrational modes for a non-linear molecule is given by the formula 3N-6, where N is the number of atoms. This results in a complex but highly informative spectrum.

The vibrational spectrum of this compound can be understood by considering the characteristic vibrations of its constituent parts: the cyclobutyl ring, the benzyl group, and the secondary ammonium (B1175870) cation.

Cyclobutyl Moiety: The cyclobutane (B1203170) ring has a set of characteristic vibrational modes. These include C-H stretching vibrations, typically observed in the 2850-3000 cm⁻¹ region, and various CH₂ deformation modes (scissoring, wagging, twisting, and rocking) that appear in the fingerprint region (below 1500 cm⁻¹). The ring itself has puckering and deformation modes, which are often found at low frequencies and can be sensitive to substitution.

Benzylamine Moiety: The benzyl group contributes several distinct vibrational signatures. The aromatic ring exhibits C-H stretching vibrations above 3000 cm⁻¹, and characteristic ring stretching modes (C=C vibrations) in the 1450-1600 cm⁻¹ region. The monosubstituted benzene (B151609) pattern is also identifiable through specific out-of-plane C-H bending modes. The CH₂ group of the benzyl moiety will have its own stretching and bending vibrations.

Secondary Ammonium Cation: The protonation of the secondary amine to form a hydrochloride salt introduces new, highly characteristic vibrational modes. The N-H⁺ stretching vibration of a secondary ammonium salt is a key feature, typically appearing as a broad and complex band in the 2400-2800 cm⁻¹ region. nih.govacs.org This broadening is a result of extensive hydrogen bonding with the chloride counterion and other molecules in the solid state. Additionally, the N-H⁺ bending (deformation) vibrations are expected in the 1560-1620 cm⁻¹ range. cdnsciencepub.com

The table below summarizes some of the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| C=C Stretch | 1450 - 1600 | |

| Cyclobutyl Ring | C-H Stretch | 2850 - 3000 |

| CH₂ Scissoring | ~1450 | |

| Ring Puckering/Deformation | < 1000 | |

| Benzyl CH₂ | C-H Stretch | 2840 - 2960 |

| CH₂ Scissoring | ~1465 | |

| Secondary Ammonium | N-H⁺ Stretch | 2400 - 2800 (broad) |

| N-H⁺ Bend | 1560 - 1620 |

This is an interactive table. Click on the headers to sort.

To gain a more profound understanding of the experimental vibrational spectra, computational chemistry offers powerful predictive tools. arxiv.orgchimia.chnih.gov Methods such as Density Functional Theory (DFT) can be used to calculate the equilibrium geometry and harmonic vibrational frequencies of this compound. mdpi.comnih.gov

These computational models allow for the prediction of the entire IR and Raman spectra. By comparing the calculated frequencies and intensities with the experimental data, a detailed and reliable assignment of the observed vibrational bands can be achieved. This is particularly useful for complex molecules where many vibrational modes overlap.

Furthermore, computational analysis can provide insights into conformational isomers and their relative energies, helping to understand which conformations are present in the experimental sample. For instance, the orientation of the benzyl group relative to the cyclobutyl ring can be investigated, and the calculated vibrational spectra for different conformers can be compared to the experimental spectrum.

Discrepancies between the calculated harmonic frequencies and the experimental frequencies are common due to the neglect of anharmonicity in the calculations and the influence of the solid-state environment. These discrepancies can often be corrected by applying empirical scaling factors to the calculated frequencies, leading to excellent agreement with experimental results. mdpi.com The synergy between experimental vibrational spectroscopy and computational predictions thus provides a robust framework for the complete structural and conformational elucidation of complex molecular architectures like this compound.

Reactivity and Fundamental Chemical Transformations of Benzyl Cyclobutyl Amine Hydrochloride

Reactions Involving the Cyclobutyl Ring System

The cyclobutane (B1203170) ring is characterized by significant ring strain, which is a primary driver for its chemical reactivity. This strain arises from bond angle distortion from the ideal tetrahedral angle and torsional strain from eclipsing interactions.

The inherent ring strain in the cyclobutyl moiety of benzyl-cyclobutyl-amine hydrochloride is a significant factor in its reactivity. Strain-release is a powerful thermodynamic driving force for reactions that lead to the opening or expansion of the four-membered ring. rsc.org While cyclobutane is more stable than cyclopropane, its strain energy still makes it susceptible to reactions that result in less strained products. nih.gov The reactivity of strained ring systems like cyclobutane can be harnessed in various chemical transformations, often initiated by heat, light, or catalysts. rsc.orgchemrxiv.org For instance, cycloaddition reactions involving strained systems can proceed under Lewis acid catalysis, highlighting the potential for the cyclobutyl group to participate in such transformations. nih.gov The release of strain energy, coupled with electronic delocalization effects in the transition state, can significantly lower the activation barriers for these reactions. nih.gov

Direct functionalization of the cyclobutyl ring presents a synthetic challenge due to the relative inertness of C-H bonds. However, advances in C-H activation chemistry offer potential pathways for the introduction of new functional groups. Transition metal-catalyzed C-H activation has emerged as a powerful tool for the functionalization of otherwise unreactive C(sp³)–H bonds. researchgate.netyoutube.com While specific examples for benzyl-cyclobutyl-amine are not prevalent, the principles of directed and non-directed C-H activation could be applied. For instance, a directing group strategy, potentially involving the amine, could facilitate the selective functionalization of a specific C-H bond on the cyclobutyl ring.

Stereoselective hydroxylation of the cyclobutyl ring is another potential transformation. This could be achieved through various methods, including enzymatic catalysis or the use of chiral catalysts. The stereochemical outcome of such reactions would be of significant interest for the synthesis of complex molecules.

Table 1: Potential C-H Functionalization Reactions of the Cyclobutyl Ring

| Reaction Type | Catalyst/Reagent | Potential Product |

|---|---|---|

| C-H Activation/Arylation | Pd(OAc)₂ / Directing Group | Aryl-substituted cyclobutylamine (B51885) |

| Stereoselective Hydroxylation | P450 Enzyme / Chiral Catalyst | Hydroxy-cyclobutylamine |

The strained nature of the cyclobutyl ring makes it susceptible to ring-opening and rearrangement reactions, often under thermal, photochemical, or catalytic conditions. caltech.edu These reactions can lead to the formation of linear alkyl chains or larger ring systems. For example, radical-mediated rearrangements of cyclobutylcarbinyl radicals can result in either ring-opening or ring-expansion products, with the regioselectivity being influenced by the stability of the resulting radical intermediates. caltech.edu

Acid-catalyzed rearrangements are also a possibility. In the presence of a Lewis acid, the cyclobutyl ring could undergo rearrangement to form a cyclopentyl or other ring-expanded structures. rsc.orgresearchgate.net The specific pathway would be dependent on the reaction conditions and the substitution pattern of the cyclobutane ring. rsc.orgresearchgate.net

Reactions Involving the Benzylamine (B48309) Functional Group

The benzylamine functional group is a versatile handle for a variety of chemical transformations, including the formation of new carbon-nitrogen bonds and the removal of the benzyl (B1604629) protecting group.

The secondary amine in this compound can readily undergo N-alkylation and N-acylation reactions.

N-Alkylation: This involves the reaction of the amine with an alkylating agent, such as an alkyl halide, in the presence of a base to neutralize the formed acid. This reaction allows for the introduction of a wide range of substituents onto the nitrogen atom. organic-chemistry.orgnih.gov

N-Acylation: The amine can be acylated using acylating agents like acyl chlorides or anhydrides to form the corresponding amide. These reactions are typically high-yielding and can be used to introduce a variety of functional groups. researchgate.net The use of coupling reagents, such as carbodiimides with additives like 1-hydroxybenzotriazole (B26582) (HOBt), is a common strategy for forming amide bonds, particularly in peptide synthesis. researchgate.net

Table 2: Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent | Product |

|---|---|---|

| N-Alkylation | Methyl iodide / K₂CO₃ | N-Benzyl-N-cyclobutylmethylamine |

| N-Acylation | Acetyl chloride / Et₃N | N-Acetyl-N-benzyl-cyclobutylamine |

The benzyl group is a common protecting group for amines due to its general stability and the variety of methods available for its removal.

Hydrogenolysis: Catalytic hydrogenolysis is a widely used method for N-debenzylation. researchgate.netresearchgate.net This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) and a hydrogen source, such as hydrogen gas or a hydrogen donor like ammonium (B1175870) formate. researchgate.net This method is generally clean and efficient, yielding the deprotected amine. organic-chemistry.orglookchem.com The choice of catalyst and reaction conditions can be crucial for achieving high selectivity, especially in the presence of other reducible functional groups. researchgate.net

Oxidative Debenzylation: An alternative to hydrogenolysis is oxidative debenzylation. Various oxidizing agents can be employed for this transformation. organic-chemistry.orgresearchgate.netnih.gov For instance, systems like Oxone® in the presence of an alkali metal bromide can effectively cleave the N-benzyl group under mild conditions. organic-chemistry.orgnih.gov Other methods include the use of enzymes like laccase in the presence of a mediator, or cytochrome P450 which can catalyze the oxidative N-debenzylation. koreascience.krrsc.orgresearchgate.net N-Iodosuccinimide (NIS) has also been shown to be an effective reagent for the debenzylation of N,N-dibenzylamines. ox.ac.uk

Table 3: Common N-Deprotection Methods

| Method | Reagents | Product |

|---|---|---|

| Hydrogenolysis | H₂, Pd/C | Cyclobutylamine |

| Catalytic Transfer Hydrogenolysis | Ammonium formate, Pd/C | Cyclobutylamine |

| Oxidative Debenzylation | Oxone®, NaBr | Cyclobutylamine |

| Enzymatic Debenzylation | Laccase/TEMPO | Cyclobutylamine |

Amine-Catalyzed Reactions

While secondary amines are a well-established class of organocatalysts, specific examples detailing the application of this compound in amine-catalyzed reactions are not extensively documented in publicly available scientific literature. The steric hindrance presented by the cyclobutyl group, in proximity to the nitrogen atom, may influence its efficacy as a catalyst compared to less encumbered secondary amines. However, the fundamental reactivity of the amine allows for its potential participation in reactions such as enamine and iminium ion catalysis, though specific research focusing on this compound in this context is limited.

Role as a Precursor in the Synthesis of Diverse Chemical Entities

The utility of this compound as a synthetic precursor is more thoroughly established, with its incorporation into a variety of complex molecular scaffolds.

The direct application of this compound in the construction of fused heterocyclic systems is an area of ongoing research. While patents describe the synthesis of bicyclic compounds that may involve related amine precursors, specific and detailed examples of its use to form fused rings are not yet prevalent in peer-reviewed literature. The inherent structure of the molecule, possessing both a nucleophilic nitrogen and adjacent C-H bonds, suggests potential for its use in intramolecular cyclization reactions to form fused systems, though this remains an area for further exploration.

The incorporation of the benzyl-cyclobutyl-amine moiety into complex molecules, sometimes with stereocontrol, has been demonstrated. A notable application is in the synthesis of spirocyclic pyrrolidines, which are of interest in medicinal chemistry. In these syntheses, derivatives of N-benzylcyclobutanamine can be utilized as key intermediates. For instance, 1-allyl-N-benzylcyclobutanamine, a derivative of the parent amine, serves as a precursor in multi-step synthetic sequences to generate complex spirocyclic systems. acs.org The synthesis of such architecturally complex molecules highlights the role of the benzyl-cyclobutyl-amine core as a foundational element for further chemical elaboration.

Mechanistic Investigations of this compound Transformations

Understanding the mechanistic pathways of reactions involving this compound is crucial for predicting its reactivity and optimizing reaction conditions.

Computational studies have provided insight into the reaction pathways of N-benzylcyclobutanamine, the free base of the hydrochloride salt. One such study investigated the reaction of non-spirocyclic N-benzylcyclobutanamine with CF3-styrene. escholarship.org The analysis of the reaction coordinate reveals the energetic landscape of the transformation, identifying key intermediates and transition states.

Table 1: Calculated Energies for the Reaction of N-benzylcyclobutanamine with CF3-styrene escholarship.org

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate 1 | -5.8 |

| Transition State 2 | +8.9 |

| Product | -20.1 |

This is an interactive data table. The values are representative examples from a computational study.

The characterization of transition states is a critical aspect of mechanistic analysis. In the computationally studied reaction of N-benzylcyclobutanamine with CF3-styrene, the geometries and energetic properties of the transition states have been elucidated. escholarship.org The first transition state corresponds to the initial C-N bond formation, where the nitrogen of the amine attacks the electrophilic carbon of the styrene. The geometry of this transition state would show the partial formation of this bond and a specific orientation of the reacting molecules.

Theoretical and Computational Chemistry of Benzyl Cyclobutyl Amine Hydrochloride

Computational Studies of Reaction Mechanisms

The formation of Benzyl-cyclobutyl-amine hydrochloride typically involves the N-alkylation of cyclobutylamine (B51885) with a benzyl (B1604629) halide, a classic example of a nucleophilic substitution reaction. Computational chemistry allows for a detailed examination of the reaction pathways, transition states, and the energetics involved in this transformation.

A hypothetical energy profile for the SN2 reaction between cyclobutylamine and benzyl chloride, calculated at a common level of theory such as B3LYP/6-31G(d), would likely show an initial formation of a reactant complex, followed by the transition state, and finally the product complex. The activation barrier in such reactions is influenced by steric hindrance and the nucleophilicity of the amine. In solution, the presence of a solvent can significantly alter the energy profile due to solvation effects on the charged species involved. usp.br For instance, polar solvents can stabilize the transition state, thereby lowering the activation barrier. rsc.org

Table 1: Hypothetical Energy Profile Data for the N-Benzylation of Cyclobutylamine

| Species | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Polar Solvent |

| Reactants (Cyclobutylamine + Benzyl Chloride) | 0.0 | 0.0 |

| Reactant Complex | -2.5 | -3.0 |

| Transition State | +15.8 | +12.5 |

| Product Complex | -18.2 | -22.0 |

| Products (Benzyl-cyclobutyl-amine + HCl) | -15.0 | -20.0 |

Note: This data is illustrative and based on typical values for SN2 reactions. Actual values would require specific calculations for this reaction.

When dealing with chiral reactants or catalysts, computational methods can be employed to predict the stereochemical outcome of a reaction. While benzyl-cyclobutyl-amine itself is achiral, if a chiral derivative of either the amine or the benzyl group were used, the prediction of stereoselectivity would become crucial. For instance, in the alkylation of amino acids, dual catalysis systems have been computationally modeled to understand the origins of high enantioselectivity. acs.org

The prediction of stereoselectivity often involves calculating the energy of the diastereomeric transition states leading to the different stereoisomers. The transition state with the lower energy will be favored, and the ratio of products can be estimated using the Boltzmann distribution based on the energy difference between the transition states (ΔΔE‡). Even small energy differences of a few kcal/mol can lead to high stereoselectivity.

Spectroscopic Parameter Prediction and Validation

Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be used to validate experimentally obtained spectra and aid in structural elucidation.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and coupling constants (J) is a well-established application of computational chemistry. acs.org DFT methods, particularly with the inclusion of solvent effects via models like the Polarizable Continuum Model (PCM), can provide reasonably accurate predictions of 1H and 13C NMR spectra. github.io

For this compound, one could expect to see characteristic signals for the benzyl and cyclobutyl groups. The protons on the carbon adjacent to the nitrogen would be significantly deshielded. The accuracy of the prediction depends on the level of theory, the basis set used, and the proper consideration of the molecule's conformational flexibility. frontiersin.org Comparing the computationally predicted spectrum with an experimental one can confirm the structure of the synthesized compound.

Table 2: Hypothetical Predicted vs. Experimental 1H NMR Chemical Shifts (ppm) for this compound in DMSO-d6

| Proton | Predicted δ (ppm) | Experimental δ (ppm) |

| Phenyl (ortho) | 7.45 | 7.42 |

| Phenyl (meta) | 7.35 | 7.33 |

| Phenyl (para) | 7.30 | 7.28 |

| Benzylic CH2 | 4.10 | 4.15 |

| Cyclobutyl CH | 3.50 | 3.55 |

| Cyclobutyl CH2 (α) | 2.20 | 2.25 |

| Cyclobutyl CH2 (β) | 1.90 | 1.95 |

| NH2+ | 9.50 | 9.45 |

Note: This data is illustrative. The accuracy of NMR prediction is highly dependent on the computational method.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's functional groups. Computational methods can simulate these spectra by calculating the vibrational frequencies and their corresponding intensities. These calculations are typically performed at the harmonic level, though anharmonic corrections can improve accuracy.

For this compound, the simulated IR spectrum would be expected to show characteristic peaks for N-H stretching (in the protonated amine), C-H stretching (aromatic and aliphatic), and C=C stretching of the benzene (B151609) ring. Comparing the positions and relative intensities of the bands in the simulated spectrum with the experimental one can provide strong evidence for the compound's identity and purity. arxiv.org

Derivatization and Analog Development of Benzyl Cyclobutyl Amine Hydrochloride

Synthesis of Novel Benzyl-cyclobutyl-amine Derivatives

The synthesis of novel derivatives of Benzyl-cyclobutyl-amine focuses on three primary regions of the molecule: the cyclobutyl ring, the benzyl (B1604629) group, and the amine nitrogen.

Diversification at the Cyclobutyl Ring

The cyclobutyl moiety is a key structural feature that provides a unique three-dimensional scaffold. Its modification can significantly influence the molecule's interaction with biological targets. Synthetic strategies have been developed to introduce a variety of functional groups at different positions on the cyclobutane (B1203170) ring.

One common approach begins with a cyclobutyl ketone precursor. nih.govnih.gov A Norrish-Yang cyclization can be used to generate a bicyclo[1.1.1]pentan-2-ol intermediate. nih.gov This intermediate can then undergo palladium-catalyzed C-C bond cleavage and functionalization, allowing for the stereospecific installation of aryl, heteroaryl, alkenyl, and alkynyl groups at the 3-position of the cyclobutane ring, exclusively yielding the cis-isomer. nih.govnih.gov Further chemical manipulation of the ketone, such as conversion to amides or esters, provides additional diversity. nih.gov Another method involves the Michael addition of N-nucleophiles, such as imidazoles and other azoles, onto cyclobutenes to create N-heterocycle-substituted cyclobutanes with high diastereoselectivity. nih.govresearchgate.net These methods provide access to a wide range of 1,3-disubstituted and N-substituted cyclobutane building blocks for medicinal chemistry. nih.govnih.govresearchgate.net

Table 1: Examples of Diversification at the Cyclobutyl Ring

| Precursor | Reaction Type | Introduced Substituent | Stereochemistry | Reference |

|---|---|---|---|---|

| Aryl-cyclobutyl ketone | Norrish-Yang Cyclization / Pd-catalyzed Functionalization | Aryl, Heteroaryl, Alkenyl, Alkynyl | cis | nih.govnih.gov |

| Cyclobutene | Michael Addition | Imidazoles, Azoles, Nucleobases | Diastereoselective | nih.govresearchgate.net |

| Bicyclo[1.1.0]butane | Radical 1,3-nitrooxygenation | Nitro, TEMPO-oxy | Diastereoselective | researchgate.net |

Modifications at the Benzyl Group

The benzyl group is another critical component for modification. Alterations can be made to the benzylic carbon or the aromatic ring. The reactivity of the benzylic C-H bond allows for direct functionalization. For instance, Wohl-Ziegler reaction conditions can be used to brominate the benzylic position, which can then serve as a handle for further nucleophilic substitution. wikipedia.org Oxidation of a non-tertiary benzylic alkyl group can yield a carboxylic acid, while selective oxidation can produce a carbonyl group. wikipedia.org

Modifications to the phenyl ring are typically achieved by using appropriately substituted benzyl halides or benzyl alcohols in the initial synthesis. Structure-activity relationship studies on various molecular scaffolds have shown that introducing electron-withdrawing or electron-donating groups, as well as different halide substitutions on the phenyl ring, can significantly impact biological activity. nih.govacs.org For example, substitution at the ortho, meta, or para positions with groups like fluoro, cyano, or trifluoromethyl has been explored in various contexts to fine-tune electronic properties and steric interactions. nih.govacs.org The π-π stacking interactions involving the benzene (B151609) rings of the benzyl group can also play a role in stabilizing intermediates during synthesis. nih.gov

Table 2: Examples of Modifications at the Benzyl Group

| Position of Modification | Reaction Type | Resulting Functional Group/Substituent | Reference |

|---|---|---|---|

| Benzylic Carbon (CH₂) | Wohl-Ziegler Reaction | Bromide (-CHBr-) | wikipedia.org |

| Benzylic Carbon (CH₂) | Oxidation (e.g., with CrO₃-dmpyz) | Carbonyl (-C=O) | wikipedia.org |

| Phenyl Ring | Aromatic Substitution (on starting material) | Fluoro, Chloro, Trifluoromethyl, Methoxy | nih.govacs.org |

| Phenyl Ring | Aromatic Substitution (on starting material) | Phenyl, Cyano | nih.govacs.org |

Alterations at the Amine Nitrogen

Acylation of the amine with acid chlorides or anhydrides yields the corresponding amides. Furthermore, reaction with isocyanates or carbamoyl chlorides can produce urea or carbamate derivatives, respectively. nih.gov These modifications can significantly alter the molecule's properties; for instance, converting the basic amine to a neutral amide or urea can change its pharmacokinetic profile. Copper-catalyzed three-component carboamination of styrenes has also been reported as a method to directly assemble secondary benzylureas and related amine derivatives. nih.gov

Table 3: Examples of Alterations at the Amine Nitrogen

| Reaction Type | Reagent | Resulting Functional Group | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl Halide | Tertiary Amine | nih.gov |

| N-Alkylation (Borrowing Hydrogen) | Alcohol | Tertiary Amine | organic-chemistry.org |

| N-Acylation | Acid Chloride/Anhydride | Amide | manchester.ac.uk |

| Urea Formation | Isocyanate | Urea | nih.gov |

Stereoselective Synthesis of Diastereomeric and Enantiomeric Analogs

Given that Benzyl-cyclobutyl-amine possesses at least one stereocenter, the development of stereoselective synthetic methods is crucial for isolating and evaluating individual stereoisomers. The biological activity of enantiomers can differ significantly, with one isomer potentially being more potent or having a different pharmacological profile than the other. youtube.com

Chiral Auxiliaries and Catalysts in Derivatization

The asymmetric synthesis of chiral amines and their derivatives often employs either chiral auxiliaries or chiral catalysts to control the stereochemical outcome of a reaction. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the formation of a specific stereoisomer. For instance, a Strecker reaction involving an aldehyde can be performed with a chiral amine like (R)-2-phenylglycinol to produce a mixture of diastereomers that can then be separated. nih.gov

Alternatively, chiral catalysts can induce enantioselectivity. Chiral dirhodium catalysts have been successfully used for site-selective and stereoselective activation of C-H bonds. nih.gov The enantioselective synthesis of α-chiral amines can be achieved through copper-catalyzed hydroamination of alkenes using a chiral ligand. organic-chemistry.org Biocatalysis, using engineered enzymes such as variants of myoglobin, has emerged as a powerful tool for asymmetric N-H carbene insertion reactions to produce chiral amines with high enantiomeric excess. rochester.edu Chiral Brønsted acids have also been shown to catalyze the enantioselective synthesis of α-aminocyclobutanones. researchgate.net

Table 4: Examples of Chiral Catalysts and Auxiliaries in Synthesis

| Method | Catalyst/Auxiliary Example | Reaction Type | Stereochemical Control | Reference |

|---|---|---|---|---|

| Chiral Auxiliary | (R)-2-phenylglycinol | Strecker Reaction | Diastereoselective | nih.gov |

| Chiral Metal Catalyst | Chiral Dirhodium Complex | Carbene C-H Insertion | Enantioselective | nih.gov |

| Chiral Metal Catalyst | Copper Complex with Chiral Ligand | Hydroamination | Enantioselective | organic-chemistry.org |

| Biocatalyst | Engineered Myoglobin Variants | Carbene N-H Insertion | Enantioselective (up to 82% ee) | rochester.edu |

| Chiral Organocatalyst | Chiral Brønsted Acid | Tandem Condensation/Rearrangement | Enantioselective | researchgate.net |

Chromatographic Resolution Techniques for Enantiomers

When a racemic mixture is synthesized, the separation of enantiomers, known as chiral resolution, is required. wikipedia.org High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a predominant technique for the analytical and preparative separation of enantiomers. mdpi.comunife.it CSPs are designed with a chiral selector immobilized on a solid support (e.g., silica gel), which interacts differently with each enantiomer, leading to different retention times and thus separation. youtube.commdpi.com Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used for a broad range of chiral compounds. mdpi.com

Gas chromatography (GC) on CSPs is another effective method for separating volatile chiral compounds. nih.gov In this technique, chiral selectors are often amino acid derivatives or modified cyclodextrins incorporated into the stationary phase. nih.gov

Besides direct chromatographic separation, resolution can be achieved by converting the enantiomers into a pair of diastereomers by reacting them with a chiral resolving agent (e.g., tartaric acid). wikipedia.orgrsc.org These diastereomeric salts have different physical properties, such as solubility, allowing for their separation by conventional methods like crystallization. wikipedia.org Following separation, the chiral resolving agent is removed to yield the pure enantiomers. wikipedia.org Enzymatic kinetic resolution is another powerful technique, where an enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture, allowing the unreacted enantiomer and the product to be separated. google.comgoogle.com

Table 5: Chromatographic Techniques for Enantiomeric Resolution

| Technique | Stationary Phase/Method | Principle of Separation | Reference |

|---|---|---|---|

| Chiral HPLC | Chiral Stationary Phases (CSPs), e.g., cellulose-based | Differential diastereomeric interactions between enantiomers and the CSP. | mdpi.comunife.it |

| Chiral GC | Chiral Stationary Phases (CSPs), e.g., modified cyclodextrins | Differential interactions (hydrogen bonding, inclusion) with the CSP. | nih.gov |

| Crystallization | Formation of diastereomeric salts with a chiral resolving agent. | Different solubilities of the diastereomeric salts. | wikipedia.orgrsc.org |

| Enzymatic Kinetic Resolution | Enzyme (e.g., lipase) selectively reacts with one enantiomer. | Separation of the reacted product from the unreacted enantiomer. | google.comgoogle.com |

Development of Functional Probes and Research Tools

The development of functional probes and research tools derived from a parent compound is a critical step in elucidating its mechanism of action, understanding its interaction with biological systems, and exploring its structure-activity relationships (SAR). For Benzyl-cyclobutyl-amine hydrochloride, this involves the strategic chemical modification of the core structure to create molecules with new, trackable, or conformationally defined properties. These tools are not intended for therapeutic use but are indispensable for advanced pharmacological and biochemical research.

Incorporation of Reporter Groups for Spectroscopic Studies

To study the behavior of Benzyl-cyclobutyl-amine, researchers often synthesize derivatives that incorporate reporter groups. These are specific atoms or molecules that can be detected and quantified using various spectroscopic techniques, allowing for the tracking of the compound in complex biological matrices. The secondary amine group in the Benzyl-cyclobutyl-amine structure is a common site for such modifications.

Reactive fluorescent dyes are frequently used to modify molecules containing amine groups. biomol.com These dyes, known as fluorophores, absorb light at a specific wavelength and emit it at a longer wavelength, a phenomenon that can be measured with high sensitivity. The covalent attachment of a fluorophore to the Benzyl-cyclobutyl-amine scaffold creates a fluorescent probe that can be visualized in cellular imaging studies or quantified in bioassays. Amine-reactive reagents are often used to prepare bioconjugates for applications like immunochemistry, cell tracing, and receptor binding studies. biomol.com

One common reagent for labeling primary and secondary amines is Dansyl chloride. nih.gov Its reaction with the amine group yields a highly fluorescent sulfonamide adduct. Other classes of amine-reactive fluorophores include isothiocyanates and succinimidyl esters, which react with amines to form stable thiourea and amide bonds, respectively. biomol.com

Beyond fluorescence, other forms of labeling are employed for different analytical methods. Chemical derivatization can be used to improve detection in mass spectrometry. nih.gov For instance, attaching a chemical tag can enhance ionization efficiency or create a predictable fragmentation pattern, which is useful for quantification. Isotopic labeling, where atoms like hydrogen or carbon are replaced with their heavier isotopes (e.g., Deuterium (B1214612), Carbon-13), creates a molecule that is chemically identical but distinguishable by mass spectrometry or Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Examples of Reporter Group Incorporation Strategies

| Reporter Type | Reactive Moiety Example | Target Functional Group | Spectroscopic Method | Purpose |

|---|---|---|---|---|

| Fluorescent Probe | Dansyl Chloride | Secondary Amine | Fluorescence Spectroscopy, Microscopy | Visualization and quantification in biological systems. nih.gov |

| Fluorescent Probe | Fluorescein Isothiocyanate (FITC) | Secondary Amine | Fluorescence Spectroscopy, Microscopy | Covalent labeling for tracking and detection. biomol.com |

| Mass Tag | Trifluoroacetic anhydride (TFAA) | Secondary Amine | Gas Chromatography-Mass Spectrometry (GC-MS) | Increases volatility and provides a distinct mass signature for detection. nih.gov |

| Isotopic Label | Deuterium (²H) | N/A (via synthesis) | Mass Spectrometry, NMR Spectroscopy | Serves as an internal standard for quantification or to probe metabolic pathways. |

Design of Rigidified Analogs for Conformational Constraint Studies

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. Benzyl-cyclobutyl-amine has a degree of flexibility arising from the rotation around the single bonds connecting the benzyl group, the nitrogen, and the cyclobutane ring. The cyclobutane ring itself is not planar and exists in a puckered conformation, which already imposes some level of structural constraint. mdpi.com

To understand which conformation is responsible for biological activity, researchers design and synthesize "rigidified analogs." These are derivatives where the conformational flexibility is reduced or "constrained." By locking the molecule into a more defined spatial arrangement, it is possible to determine the optimal geometry required for interaction with a biological target. nih.gov The introduction of conformational constraints can be a powerful strategy to stabilize the secondary structure of molecules and influence their biological properties. mdpi.com

For Benzyl-cyclobutyl-amine, several strategies could be employed to create rigidified analogs:

Introduction of Double Bonds or Aromatic Systems: Replacing the cyclobutane ring with a more rigid structure like a cyclobutene or even a phenyl ring would drastically limit the possible conformations of that part of the molecule.

Ring Fusion/Bridging: Creating a bicyclic system by introducing an additional bridge across the cyclobutane ring or by linking the benzyl and cyclobutyl moieties would severely restrict rotational freedom.

Steric Hindrance: Introducing bulky substituents on either the benzyl or cyclobutyl ring can hinder free rotation around adjacent single bonds, favoring certain conformations over others.

These conformational studies are often supported by computational molecular modeling and experimental analysis using techniques like X-ray crystallography and high-field NMR spectroscopy to determine the preferred shapes of the synthesized analogs. nih.gov By comparing the biological activity of a series of analogs with varying degrees of rigidity, a clearer picture of the bioactive conformation emerges.

Table 2: Strategies for Designing Rigidified Analogs

| Rigidification Strategy | Example Modification on Benzyl-cyclobutyl-amine | Conformational Effect | Research Goal |

|---|---|---|---|

| Ring Fusion | Introduction of an ethylene bridge on the cyclobutane ring to form a bicyclo[2.2.0]hexane system. | Locks the puckered conformation of the carbocyclic ring. | To test the importance of the specific cyclobutane pucker for biological activity. |

| Aromatic Substitution | Replacing the cyclobutane ring with a cyclopentene or phenyl ring. | Reduces flexibility and alters the spatial orientation of the benzylamine (B48309) portion. | To determine if a planar or near-planar ring system is tolerated or preferred. |

| Steric Hindrance | Addition of a tert-butyl group to the ortho-position of the benzyl ring. | Restricts rotation around the benzyl-CH₂ bond. | To probe the required orientation of the phenyl ring relative to the amine. |

| Intramolecular Cyclization | Creating a covalent bond between the benzyl ring and the cyclobutane ring to form a tetrahydroisoquinoline-like structure. | Drastically reduces all rotational freedom, creating a semi-rigid scaffold. | To investigate a highly constrained conformation as a potential high-affinity ligand. nih.gov |

Conclusion and Future Directions in Benzyl Cyclobutyl Amine Hydrochloride Research

Summary of Key Achievements in Fundamental Chemistry and Synthesis

The synthesis of the parent amine, N-benzylcyclobutylamine, is principally achieved through well-established methodologies, most notably reductive amination. This process typically involves the condensation of cyclobutanone (B123998) with benzylamine (B48309) to form an intermediate imine, which is subsequently reduced to the target secondary amine. masterorganicchemistry.comd-nb.info Various reducing agents can be employed, with reagents like sodium borohydride (B1222165) or sodium cyanoborohydride being common choices. masterorganicchemistry.comopenmedicinalchemistryjournal.com Gold-catalyzed reductive amination has also been explored for similar systems, offering high yields under specific conditions. d-nb.infoabo.ficsic.es The final hydrochloride salt is then readily prepared by treating the free base with hydrochloric acid.

Alternative synthetic routes to N-substituted cyclobutylamines can be envisioned through the N-alkylation of cyclobutylamine (B51885) with a benzyl (B1604629) halide. rsc.org However, this method often suffers from a lack of selectivity, leading to over-alkylation. masterorganicchemistry.com More advanced, modular approaches, such as visible-light-mediated multicomponent coupling reactions, could also be adapted for the synthesis of α-branched secondary alkylamines, including derivatives of benzyl-cyclobutyl-amine. rsc.org

The fundamental importance of the cyclobutane (B1203170) scaffold is increasingly recognized in medicinal chemistry and materials science. nih.govnih.gov Its rigid, puckered three-dimensional structure provides a unique conformational constraint that can be exploited in drug design to enhance binding affinity and metabolic stability. nih.gov

Unresolved Challenges and Open Questions in Reactivity and Stereocontrol

Despite the straightforward synthesis of the parent compound, significant challenges remain, particularly concerning stereocontrol and functionalization. The synthesis of substituted cyclobutanes with multiple, well-defined stereocenters is a formidable task due to the inherent strain and unique geometry of the four-membered ring. acs.orgnih.govharvard.edu While methods like [2+2] cycloadditions are foundational, achieving high stereoselectivity, especially in intermolecular reactions, remains a key challenge. harvard.edunih.gov

Open questions in the reactivity of Benzyl-cyclobutyl-amine hydrochloride primarily revolve around the selective functionalization of the cyclobutane ring. The C-H bonds of the cyclobutane are relatively inert, and achieving regioselective and stereoselective C-H activation or functionalization is a significant hurdle. nih.govacs.orgacs.org The development of catalytic systems, potentially leveraging the directing capabilities of the benzylamino group, is an area ripe for exploration.

Furthermore, controlling the stereochemistry during the synthesis of substituted derivatives is a critical unresolved issue. For instance, creating derivatives with specific cis/trans relationships on the cyclobutane ring requires sophisticated synthetic strategies. nih.gov Methods involving ring contractions of more complex precursors, like pyrrolidines, have shown promise in achieving high stereospecificity for some cyclobutane systems and could be adapted for this purpose. acs.orgnih.gov

Emerging Methodologies for Enhanced Synthesis and Functionalization

The field of synthetic organic chemistry is continually evolving, and several emerging methodologies could be applied to enhance the synthesis and functionalization of this compound derivatives.

Photoredox Catalysis: This strategy has revolutionized the construction of complex molecules, including strained ring systems. researchgate.net Photoredox-mediated [2+2] cycloadditions or radical-based functionalization could provide novel and efficient routes to substituted cyclobutanes under mild conditions. nih.gov

Continuous Flow Chemistry: For scaling up the synthesis of cyclobutane-containing molecules, continuous flow reactors offer advantages in terms of safety, efficiency, and scalability, particularly for photochemical reactions. nih.govacs.org

Biocatalysis: The use of enzymes, such as engineered cytochrome P450 variants, has shown remarkable potential for the selective hydroxylation of C-H bonds in cyclobutylamine derivatives. nih.govacs.orgacs.org This approach could provide access to a range of functionalized and chiral building blocks that are difficult to obtain through traditional chemical methods.

Self-Limiting Alkylation: To overcome the challenges of over-alkylation in traditional N-alkylation methods, novel strategies using N-aminopyridinium salts as ammonia (B1221849) synthons could be employed for the selective synthesis of secondary amines. acs.org

These emerging techniques hold the promise of overcoming some of the long-standing challenges in cyclobutane chemistry, enabling the creation of a more diverse and complex library of Benzyl-cyclobutyl-amine derivatives.

Prospects for this compound as a Scaffold in Advanced Chemical Synthesis

The unique structural attributes of the cyclobutane ring make this compound a promising scaffold for advanced chemical synthesis. nih.govnih.gov Its rigid, three-dimensional nature is a desirable feature in drug discovery, where it can be used as a bioisostere for larger or more flexible groups, or to orient pharmacophoric elements in a precise manner. nih.govnih.gov The cyclobutane moiety has been successfully incorporated into drug candidates to improve properties such as metabolic stability and conformational restriction. nih.govnih.gov

In materials science, the incorporation of cyclobutane units into polymers can impart unique thermal and mechanical properties. nih.govacs.org The benzylamino group also provides a handle for further functionalization, allowing the scaffold to be incorporated into larger, more complex architectures, such as foldamers or as ligands for metal complexes. tesisenred.net The development of synthetic methods to create multifunctional cyclobutane derivatives will be crucial for realizing this potential. researchgate.net

Synergistic Opportunities Between Experimental and Theoretical Investigations

The advancement of research into this compound and its derivatives would greatly benefit from a synergistic relationship between experimental and computational chemistry. rsc.orgacs.orgscielo.brnih.gov

Mechanism Elucidation: Computational studies, such as Density Functional Theory (DFT) calculations, can provide deep insights into reaction mechanisms, helping to rationalize observed stereoselectivities and regioselectivities. acs.orgscielo.bracs.org This understanding is crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Predictive Modeling: Theoretical calculations can be used to predict the properties of novel derivatives, guiding synthetic efforts toward molecules with desired characteristics. acs.orgnih.gov This is particularly valuable in drug discovery for predicting binding affinities and in materials science for forecasting material properties.

Spectroscopic Analysis: Computation can aid in the interpretation of experimental data, such as NMR spectra, by predicting chemical shifts and coupling constants, which is especially useful for complex, stereochemically rich molecules. mdpi.com

The interplay between theory and experiment creates a powerful feedback loop: experimental results validate and refine theoretical models, while computational insights guide future experimental design. rsc.orgacs.orgnih.gov This integrated approach will be essential for unlocking the full potential of the this compound scaffold and accelerating the discovery of new applications. nih.gov

Q & A

Q. What mechanistic insights can be gained from studying the hydrolysis kinetics of this compound under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.